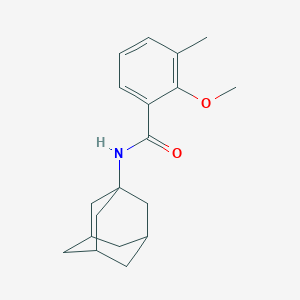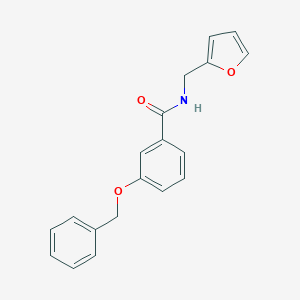![molecular formula C16H18ClN3OS B277890 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B277890.png)
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide, also known as NCT-501, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment.
Mecanismo De Acción
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide inhibits the activity of the Wnt/beta-catenin signaling pathway by binding to the protein TBL1XR1, which is an important component of this pathway. This binding prevents the formation of a complex between TBL1XR1 and beta-catenin, which is necessary for the activation of the pathway. As a result, the downstream targets of this pathway are not activated, leading to inhibition of cell proliferation and induction of apoptosis.
Biochemical and physiological effects:
In addition to its effects on the Wnt/beta-catenin signaling pathway, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has also been shown to inhibit the activity of the protein HSP70, which is involved in the regulation of protein folding and degradation. These effects may contribute to the anti-cancer properties of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is its specificity for the Wnt/beta-catenin signaling pathway, which makes it a useful tool for studying the role of this pathway in cancer. However, one limitation of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide is its relatively low potency, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide. One area of research is the development of more potent analogs of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide that may be more effective in inhibiting the Wnt/beta-catenin signaling pathway. Another area of research is the identification of biomarkers that may predict the response of cancer cells to N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide. Finally, the combination of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide with other anti-cancer agents may be explored as a potential strategy for improving its efficacy.
Métodos De Síntesis
The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide involves the reaction of 3-chloro-4-(4-methylpiperazin-1-yl)aniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of the Wnt/beta-catenin signaling pathway, which is often dysregulated in cancer cells. This pathway plays a crucial role in the regulation of cell proliferation, differentiation, and survival. By inhibiting this pathway, N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide has been shown to induce apoptosis in cancer cells, thereby inhibiting tumor growth.
Propiedades
Nombre del producto |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C16H18ClN3OS |
Peso molecular |
335.9 g/mol |
Nombre IUPAC |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H18ClN3OS/c1-19-6-8-20(9-7-19)14-5-4-12(11-13(14)17)18-16(21)15-3-2-10-22-15/h2-5,10-11H,6-9H2,1H3,(H,18,21) |
Clave InChI |
FQKXDDMIFRUIBY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



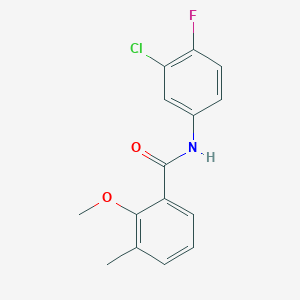
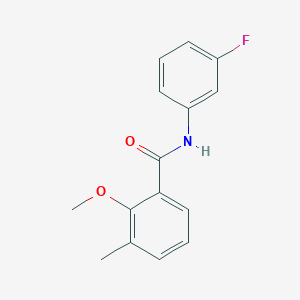
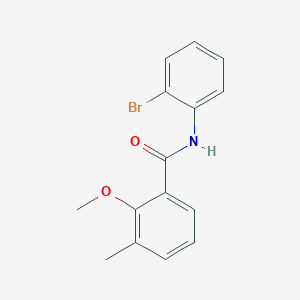
![N-[2-(difluoromethoxy)phenyl]-3,4-dimethylbenzamide](/img/structure/B277813.png)
![Dimethyl 5-[(2-methoxy-3-methylbenzoyl)amino]isophthalate](/img/structure/B277815.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B277817.png)
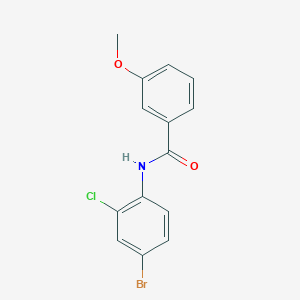
![3,4,5-triethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B277822.png)
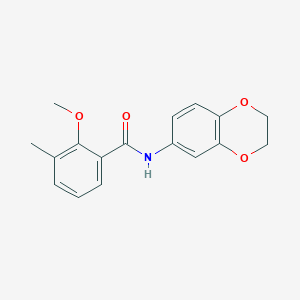
![4-bromo-3-methoxy-N-[4-(4-morpholinylmethyl)phenyl]-2-naphthamide](/img/structure/B277825.png)
![3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B277827.png)
![3,5-dichloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B277828.png)
